2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide
Description
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, a pyrazolyl group, and an indene carboxamide moiety
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-27(17-18-7-3-2-4-8-18)23(13-20-9-5-6-10-21(20)14-23)22(28)24-12-11-19-15-25-26-16-19/h2-10,15-16H,11-14,17H2,1H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCRAPQBSGTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Benzyl and Methylamino Groups: The benzyl and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylamines.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction between the carboxylic acid derivative of the indene core and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzyl and pyrazolyl derivatives.
Scientific Research Applications
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant.
Uniqueness
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
